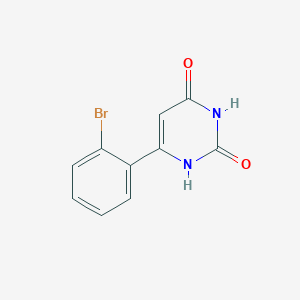

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

6-(2-bromophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSDJXAOIAMEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Condensation of 6-Anilino-Uracil with Phenacyl Bromide Derivatives

A well-documented method involves the reaction of 6-anilino-1,3-dimethyluracil derivatives with phenacyl bromide analogs under polar aprotic solvents such as N,N-dimethylformamide (DMF). This approach was successfully applied for the synthesis of 1,3-dimethyl-6,7-diphenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, which is structurally related to 6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione.

| Parameter | Details |

|---|---|

| Reactants | 6-Anilino-1,3-dimethyluracil and phenacyl bromide derivative (2-bromophenacyl bromide for bromophenyl substitution) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Typically room temperature to mild heating (50–80 °C) |

| Reaction time | Several hours (e.g., 4–12 h) |

| Yield | Up to 87% (for related compounds) |

This method exploits nucleophilic substitution of the bromide by the uracil nitrogen, followed by cyclization to form the pyrimidine ring bearing the aryl substituent.

Multicomponent Reactions for Pyrimidine-2,4-dione Derivatives

Recent advances have demonstrated efficient multicomponent reactions (MCRs) for synthesizing pyrimidine-2,4-dione derivatives. These MCRs typically involve condensation of barbituric acid or uracil derivatives with aldehydes and amines in the presence of catalysts under mild conditions.

| Component | Role/Function |

|---|---|

| Uracil or barbituric acid derivative | Pyrimidine-2,4-dione core precursor |

| 2-Bromobenzaldehyde | Source of 2-bromophenyl substituent |

| Ammonium acetate or amine | Facilitates ring closure and condensation |

| Catalyst | Acidic ionic liquids or Brønsted acids |

| Solvent | Water or ethanol |

| Conditions | Ultrasonic irradiation or mild heating |

This approach benefits from operational simplicity, high atom economy, and environmentally friendly conditions. The use of ultrasonic irradiation and ionic liquids has been reported to enhance reaction rates and yields.

Beckmann-Type Ring Expansion and Nitrosation Methods

Although primarily reported for pyrrolo[2,3-d]pyrimidine derivatives, Beckmann-type ring expansion and nitrosation reactions have been used to modify pyrimidine-2,4-dione frameworks, potentially applicable for bromophenyl-substituted analogs.

- Nitrosation of phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives yields nitroso and nitro derivatives.

- Beckmann rearrangement facilitates ring expansion to yield fused pyrimidine systems.

These methods are more specialized but may serve as alternative routes or for structural diversification.

Summary Table of Preparation Methods

| Methodology | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of 6-anilino-uracil with phenacyl bromide derivatives | 6-Anilino-uracil, 2-bromophenacyl bromide, DMF, mild heating | High yield, well-established | Requires preparation of 6-anilino-uracil |

| Multicomponent reaction (MCR) | Uracil/barbituric acid, 2-bromobenzaldehyde, ammonium acetate, ionic liquid catalyst, ultrasonic irradiation | One-pot, green chemistry, operationally simple | May require optimization for bromophenyl substrates |

| Beckmann-type ring expansion | Nitrosation followed by Beckmann rearrangement | Structural diversification | More complex, less direct |

Research Findings and Optimization

- The condensation method with phenacyl bromide derivatives has demonstrated yields up to 87% for related pyrimidine-2,4-dione derivatives, indicating high efficiency and scalability.

- Multicomponent reactions catalyzed by Brønsted acidic ionic liquids under ultrasonic irradiation provide rapid synthesis with environmentally benign conditions and good yields, suggesting potential for 6-(2-bromophenyl) derivatives.

- Optimization of solvent, temperature, and catalyst loading is critical for maximizing yields and purity, especially when introducing bulky or electron-withdrawing substituents like bromine on the phenyl ring.

- Purification typically involves recrystallization or chromatographic methods to isolate the target compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of pyrimidine amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione is in the development of anticancer agents. The compound is known to inhibit cyclin-dependent kinase 2 (cdk2), a critical enzyme involved in cell cycle regulation. By inhibiting cdk2, the compound can potentially disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Antiviral Activity

Research indicates that derivatives of this compound may also exhibit antiviral properties. The structural modifications introduced by the bromophenyl group enhance its binding affinity to viral targets, making it a candidate for further exploration in antiviral drug development.

Biological Studies

Enzyme Inhibition

The compound is utilized in studies focused on enzyme inhibition and receptor binding. Its ability to interact with various biological targets allows researchers to investigate its mechanism of action and therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the bromophenyl group can lead to variations in potency and selectivity against different biological targets.

Material Science

Organic Electronics

In material science, this compound is being explored for its potential use in organic electronics. Its unique electronic properties make it suitable as a precursor for advanced materials used in electronic devices.

Chemical Reactions Analysis

The compound undergoes various chemical reactions including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form oxides or reduced to yield amines.

- Cyclization Reactions : Participates in cyclization reactions leading to more complex heterocyclic structures.

These reactions highlight the compound's versatility and potential for further functionalization.

Wirkmechanismus

The mechanism of action of 6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its anticancer and antiviral applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

- 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

- 6-(2-iodophenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound in research and industrial applications.

Biologische Aktivität

6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and structure-activity relationship (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of a bromophenyl derivative with a pyrimidine precursor. A common method includes reacting 2-bromobenzaldehyde with urea in the presence of a base like potassium carbonate under reflux conditions in ethanol.

The compound is believed to act primarily as an inhibitor of cyclin-dependent kinase 2 (cdk2), which is crucial for cell cycle regulation. By inhibiting cdk2, it may disrupt the cell cycle, particularly affecting the transition from the G1 phase to the S phase, potentially leading to cell cycle arrest and apoptosis.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through increased caspase activity .

- The presence of halogen substituents like bromine enhances the binding affinity to target enzymes compared to other substituents such as chlorine or fluorine .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Studies have highlighted that derivatives with bromine substitutions exhibit varying degrees of antibacterial activity against resistant strains of bacteria. Compounds featuring electron-withdrawing groups showed enhanced efficacy against specific pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the molecule:

- Halogen Substituents : The order of activity based on halogen nature is generally Cl > Br > F > H. This suggests that bromine enhances biological activity due to its electronic properties .

- Substituent Positioning : The position and nature of substituents on the phenyl ring significantly affect the compound's interaction with biological targets. For example, methoxy groups increase antiproliferative activity due to favorable interactions with target enzymes .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Efficacy : Another study reported that compounds with bromo substitutions displayed significant inhibition against multi-resistant bacterial strains, supporting their potential use in treating infections caused by resistant pathogens .

Q & A

Q. How can substituent effects on anti-HIV activity be quantitatively analyzed?

- Answer: Quantitative SAR (QSAR) models incorporating electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) correlate substituent properties with IC₅₀ values. For example, electron-withdrawing groups (e.g., -Br, -CF₃) enhance RNase H inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.